2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that features a mesityl group, a nitrobenzothiazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the nitro group. The piperazine ring is then attached, and finally, the mesityl group is introduced. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the reaction time and cost. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The mesityl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrobenzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the mesityl group can influence the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- **N-Methyl-2-{4-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1H-pyrazol-1-yl}acetamide
- **N-[4-(6-Methyl-2-benzothiazolyl)phenyl]-4-nitrobenzenesulfonamide
Uniqueness
N-MESITYL-2-[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-1-PIPERAZINYL]ACETAMIDE is unique due to the presence of the mesityl group, which can significantly influence its chemical properties and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C22H25N5O3S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H25N5O3S/c1-14-10-15(2)21(16(3)11-14)24-20(28)13-25-6-8-26(9-7-25)22-23-18-5-4-17(27(29)30)12-19(18)31-22/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,28) |
InChI Key |
LQIJVZWWBNCICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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